molecular formula C9H15N3 B13060288 [1-(1-Methyl-1H-pyrazol-5-yl)cyclobutyl]methanamine

[1-(1-Methyl-1H-pyrazol-5-yl)cyclobutyl]methanamine

Cat. No.: B13060288
M. Wt: 165.24 g/mol
InChI Key: OYJACBITBWJGRV-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₁₅N₃ Molecular Weight: 165.24 g/mol CAS No.: 1526841-20-2 Structure: Comprises a cyclobutyl ring linked to a methanamine group and a 1-methyl-1H-pyrazol-5-yl substituent . The cyclobutyl moiety introduces steric constraints and moderate ring strain, distinguishing it from simpler alkyl or aromatic analogs. Its synthesis typically involves cyclization or coupling reactions, as inferred from related procedures in .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

[1-(2-methylpyrazol-3-yl)cyclobutyl]methanamine

InChI

InChI=1S/C9H15N3/c1-12-8(3-6-11-12)9(7-10)4-2-5-9/h3,6H,2,4-5,7,10H2,1H3

InChI Key

OYJACBITBWJGRV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2(CCC2)CN

Origin of Product

United States

Preparation Methods

The synthesis of [1-(1-Methyl-1H-pyrazol-5-yl)cyclobutyl]methanamine typically involves a multi-step processThe reaction conditions often involve the use of solvents, catalysts, and specific temperature controls to ensure the desired product yield .

Chemical Reactions Analysis

[1-(1-Methyl-1H-pyrazol-5-yl)cyclobutyl]methanamine: undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(1-Methyl-1H-pyrazol-5-yl)cyclobutyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Variations

Pyrazole-Substituted Methanamines

(1-Methyl-1H-pyrazol-5-yl)methanamine

  • Structure : Lacks the cyclobutyl ring; pyrazole directly attached to methanamine.
  • Properties : Higher conformational flexibility due to absence of cyclobutyl strain. Used in kinase inhibitor synthesis (e.g., compound 13aw in ).
  • Applications : Intermediate in medicinal chemistry for GPCR kinase inhibitors .

[1-(1-Methyl-1H-pyrazol-5-yl)cyclopropyl]methanamine

  • Structure : Cyclopropane ring instead of cyclobutane.
  • Impact : Cyclopropane’s higher ring strain may reduce stability compared to cyclobutyl analogs. Shorter C–C bonds alter spatial arrangement for target binding .

1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (LM6)

  • Structure : Ethyl substituent on pyrazole and N-methylated amine.
  • Properties : Increased lipophilicity (logP) due to ethyl group; N-methylation enhances metabolic stability but may reduce hydrogen-bonding capacity .

Heterocyclic Hybrids

(E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine

  • Structure : Pyridine ring replaces cyclobutyl; tert-butyl enhances steric bulk.
  • Impact : Pyridine enables π-π stacking and hydrogen bonding, improving affinity for aromatic binding pockets (e.g., enzyme active sites) .

Bis(1-methyl-1H-pyrazol-5-yl)methanamine Structure: Dimeric pyrazole-methanamine.

Biological Activity

[1-(1-Methyl-1H-pyrazol-5-yl)cyclobutyl]methanamine, also known by its chemical formula C8H13N3, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to consolidate findings on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
IUPAC Name1-(1-Cyclobutyl-1H-pyrazol-5-yl)methanamine
SMILESc1cnn(c1CN)C2CCC2
AppearanceLiquid

Synthesis

The synthesis of this compound typically involves the cyclization of cyclobutylamine with a pyrazole derivative under controlled conditions. Common methods include:

  • Reagents : Cyclobutylamine and pyrazole derivatives.
  • Conditions : Elevated temperatures in solvents like ethanol or methanol.
  • Purification : Techniques such as recrystallization or chromatography are often employed to obtain high purity products .

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

The mechanism of action involves interaction with specific molecular targets, likely through binding to enzymes or receptors. This interaction modulates their activity, leading to various biological effects such as:

  • Inhibition of Tubulin Polymerization : Similar compounds have been studied for their ability to disrupt microtubule dynamics, which is crucial for cell division .
  • Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cell lines, indicating potential as anticancer agents .

Study on Anticancer Activity

A recent study focused on a related pyrazole derivative demonstrated its ability to inhibit tubulin polymerization with an IC50 value of 2.12 μM. This compound also exhibited significant growth inhibition against multiple human cancer cell lines (IC50 values between 0.21 and 0.31 μM). The study further confirmed that the compound induced apoptosis and caused cell-cycle arrest in the G2/M phase .

Comparative Analysis

A comparative analysis with other pyrazole derivatives highlights the unique properties of this compound:

CompoundAntibacterial ActivityAntifungal ActivityIC50 (μM)
This compoundModerateSignificantTBD
Related Pyrazole DerivativeHighModerate0.21 - 0.31
Standard Antibiotic (e.g., Penicillin)HighLowN/A

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